molecular formula C20H23N3O B4943581 2-(1-adamantyl)-4-quinolinecarbohydrazide

2-(1-adamantyl)-4-quinolinecarbohydrazide

Cat. No. B4943581
M. Wt: 321.4 g/mol
InChI Key: SHBVMORRRJEXOD-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-4-quinolinecarbohydrazide, also known as AQCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antimycobacterial Activities

2-(1-Adamantyl)-4-quinolinecarbohydrazide and its analogues have been synthesized and evaluated for their in vitro antimycobacterial activities against drug-sensitive M. tuberculosis H37Rv strain. Certain analogues, including 2-(1-Adamantyl)-4-quinolinecarbohydrazide, showed good inhibitory activity against this strain, indicating potential applications in tuberculosis treatment (Monga et al., 2004); (Nayyar et al., 2007).

Antibacterial and Antifungal Activities

Synthesized compounds containing 1-adamantyl carbohydrazide, including 2-(1-Adamantyl)-4-quinolinecarbohydrazide, have demonstrated potential antibacterial activity against Gram-positive bacteria and the fungus Candida albicans. This suggests their utility in developing treatments for infections caused by these organisms (Pham et al., 2019).

Anti-inflammatory Activities

Compounds related to 2-(1-Adamantyl)-4-quinolinecarbohydrazide have been reported to exhibit anti-inflammatory activities. This includes derivatives such as 1,3,4-oxadiazoles and thiadiazoles, which have shown promising results in in vivo studies, suggesting potential applications in treating inflammatory diseases (Kadi et al., 2007).

Antimalarial Properties

A study involving the synthesis and screening of 2-(1-Adamantyl)-4-quinolinecarbohydrazide derivatives has indicated potential antimalarial properties. This highlights the compound's utility in developing new treatments for malaria, a significant global health concern (Novotny et al., 1974).

Applications in Alzheimer's Disease Treatment

Adamantyl-based compounds, including 2-(1-Adamantyl)-4-quinolinecarbohydrazide derivatives, have been studied for their inhibitory activities against cholinesterase enzymes. This suggests potential applications in the treatment of Alzheimer's disease, as cholinesterase inhibitors are commonly used in managing this condition (Al-Aboudi et al., 2015).

properties

IUPAC Name

2-(1-adamantyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c21-23-19(24)16-8-18(22-17-4-2-1-3-15(16)17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14H,5-7,9-11,21H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBVMORRRJEXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=C4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantyl)-4-quinolinecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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